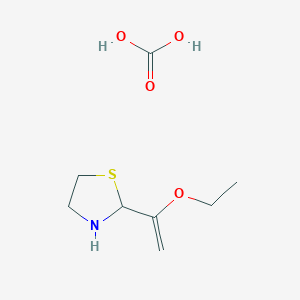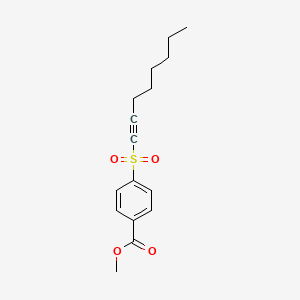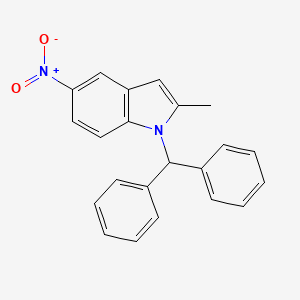![molecular formula C13H18LiNO B12587901 lithium;1-[2-(phenoxy)ethyl]piperidine CAS No. 609337-95-3](/img/structure/B12587901.png)
lithium;1-[2-(phenoxy)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-[2-(phenoxy)ethyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmaceuticals and natural products . The compound this compound is characterized by the presence of a lithium ion, a phenoxy group, and a piperidine ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of lithium;1-[2-(phenoxy)ethyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-chloroethyl)piperidine with phenol in the presence of a base to form 1-[2-(phenoxy)ethyl]piperidine. This intermediate is then treated with a lithium reagent, such as lithium aluminum hydride, to introduce the lithium ion . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Lithium;1-[2-(phenoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Lithium;1-[2-(phenoxy)ethyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of lithium;1-[2-(phenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell survival, proliferation, and apoptosis . By influencing these pathways, the compound can exert various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Lithium;1-[2-(phenoxy)ethyl]piperidine can be compared with other piperidine derivatives such as:
1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine: This compound has shown potential in cancer treatment by affecting estrogen receptor pathways.
Piperine: A natural alkaloid found in black pepper, known for its antioxidant and anticancer properties.
Icaridin: A piperidine derivative used as an insect repellent.
The uniqueness of this compound lies in its combination of a lithium ion with a piperidine ring and a phenoxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
609337-95-3 |
|---|---|
Molecular Formula |
C13H18LiNO |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
lithium;1-[2-(phenoxy)ethyl]piperidine |
InChI |
InChI=1S/C13H18NO.Li/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14;/h3-4,7-8H,2,5-6,9-12H2;/q-1;+1 |
InChI Key |
FKSHNFLWLVALTE-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CCN(CC1)CCOC2=CC=[C-]C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587818.png)
![1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)-](/img/structure/B12587821.png)

![[1,3]Oxazolo[4,5-C]quinolin-4-amine](/img/structure/B12587841.png)
![1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)-](/img/structure/B12587845.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol](/img/structure/B12587850.png)




![3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B12587883.png)
![5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587890.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzonitrile](/img/structure/B12587894.png)
![6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12587896.png)
